![molecular formula C7H6BrN3O B566924 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine CAS No. 1357946-82-7](/img/structure/B566924.png)

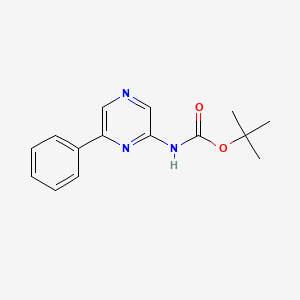

3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine

Overview

Description

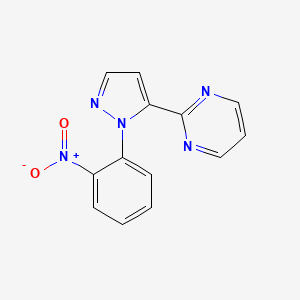

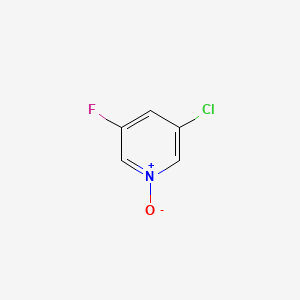

“3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine” is a heterocyclic compound. It is a derivative of pyrazolo[3,4-b]pyridine, which has been studied for its potential applications in various scientific fields .

Molecular Structure Analysis

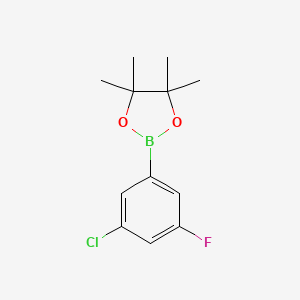

The linear formula of “this compound” is C7H6BrN3O . The SMILES string representation is COc1nccc2c(Br)n[nH]c12 .Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems : A study by Abdel‐Latif, Mehdhar, & Abdel-Ghani (2019) explored the use of a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as a precursor in the synthesis of new polyheterocyclic ring systems, highlighting its potential in creating complex organic molecules.

Antibacterial and Antioxidant Properties : Variya, Panchal, & Patel (2019) synthesized various derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, demonstrating their antibacterial and antioxidant properties. This indicates potential applications in the development of new drugs and health-related compounds (Variya, Panchal, & Patel, 2019).

Anticancer Applications : Research by Stepanenko et al. (2011) on organometallic complexes of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines showed potential applications as anticancer agents. The study provided insights into the structure-activity relationships of these compounds in cancer cell inhibition and as cyclin-dependent kinase inhibitors (Stepanenko et al., 2011).

Chemical Structure Analysis : The work of Rao, Gunasundari, & Muthukumaran (2020) involved the crystal structure analysis of a compound closely related to 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine, providing valuable information for understanding the molecular geometry and interactions of such compounds (Rao, Gunasundari, & Muthukumaran, 2020).

Kinetics of Substitution Reactions and Biological Studies : A study by Omondi, Ojwach, Jaganyi, & Fatokun (2018) explored the synthesis and kinetic properties of pyrazolylpyridine ruthenium(III) complexes, which are important for understanding the reactivity and potential biological applications of these compounds (Omondi, Ojwach, Jaganyi, & Fatokun, 2018).

Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine Nucleosides : Sanghvi, Larson, Willis, Robins, & Revankar (1989) conducted a study on the synthesis and biological evaluation of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides, revealing their potential in drug development and biological activity studies (Sanghvi, Larson, Willis, Robins, & Revankar, 1989).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit cytotoxic activities against certain cancer cell lines .

Biochemical Pathways

Similar compounds have been reported to affect various cellular processes, potentially through the inhibition of certain enzymes or interaction with cellular structures .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, which can modulate its activity and function. For instance, this compound has been shown to interact with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This interaction can lead to the modulation of kinase activity, which is essential for regulating various cellular processes, including cell growth, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in transmitting signals from the cell surface to the nucleus. By modulating this pathway, this compound can influence cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity or adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage, apoptosis, and alterations in organ function.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biochemical properties and effects on cells . The interaction with these enzymes can influence the compound’s metabolic flux and the levels of specific metabolites, affecting cellular function and processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters, such as solute carrier proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its effects on cellular processes.

Properties

IUPAC Name |

3-bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)6(8)11-10-5/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZICYHPTJSUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C(NN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857134 | |

| Record name | 3-Bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357946-82-7 | |

| Record name | 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B566842.png)

![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)

![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B566852.png)

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)

![2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B566860.png)